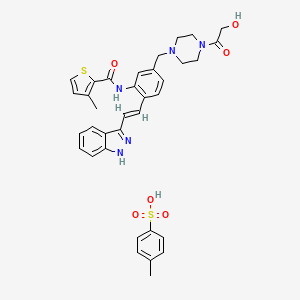
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KW-2450 is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases with potential antineoplastic activity. IGF-1R/IR inhibitor KW-2450 selectively binds to and inhibits the activities of IGF-1R and IR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-R1 and IR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has revealed that derivatives of 2-Thiophenecarboxamide, such as those synthesized in the studies by Habib, Hassan, and El‐Mekabaty (2013), show promising antimicrobial activities. This includes potential applications against a range of bacterial and fungal pathogens, suggesting its utility in the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer Properties
Compounds related to 2-Thiophenecarboxamide have also been evaluated for their anticancer properties. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This highlights the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis of Polymers
In the field of polymer science, derivatives of 2-Thiophenecarboxamide are used in the synthesis of ordered polymers. Yu, Seino, and Ueda (1999) demonstrated the use of similar compounds in creating complex poly(amide−acylhydrazide−amide) structures, which can have applications in material science and engineering (Yu, Seino, & Ueda, 1999).
Antipsychotic Potential
In the realm of neuroscience, derivatives of 2-Thiophenecarboxamide have been explored for their potential as antipsychotic agents. A study by Norman et al. (1996) investigated heterocyclic analogues of this compound and evaluated their effectiveness as potential antipsychotic drugs, highlighting their significance in psychiatric medication research (Norman, Navas, Thompson, & Rigdon, 1996).
Antiviral and Antimicrobial Applications
Additionally, derivatives have been synthesized for their potential in antiviral and antimicrobial applications. Reddy et al. (2013) synthesized new derivatives doped with febuxostat and evaluated their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating potential for use in agriculture and medicine (Reddy, Rasheed, Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Propiedades
Número CAS |
1360433-93-7 |
|---|---|
Fórmula molecular |
C35H37N5O6S2 |
Peso molecular |
687.83 |
Nombre IUPAC |
(E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+; |
Clave InChI |
SIJKXSMUXNJNQM-HRNDJLQDSA-N |
SMILES |
O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KW2450; KW-2450; KW 2450. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



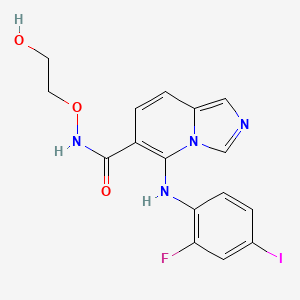
![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea](/img/structure/B612214.png)


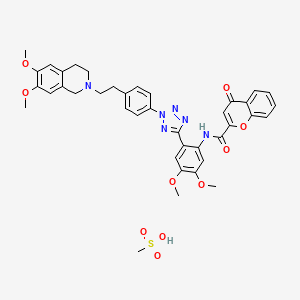
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)

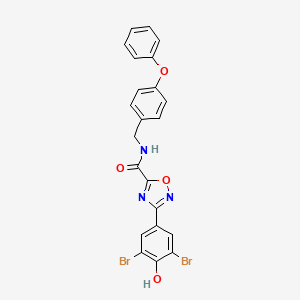
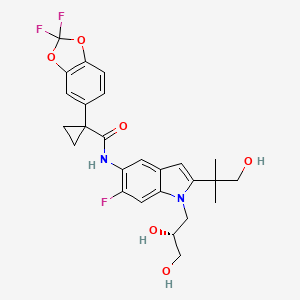
![5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B612226.png)
